molecular formula C11H7FN2O2 B575048 4-(4-Fluorophenyl)-3-nitropyridine CAS No. 170682-38-9

4-(4-Fluorophenyl)-3-nitropyridine

Cat. No.: B575048
CAS No.: 170682-38-9
M. Wt: 218.187
InChI Key: JIYKGFBSWLSPFQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-nitropyridine (CAS 170682-38-9) is a fluorinated nitropyridine derivative of significant interest in chemical synthesis and materials science research. With a molecular formula of C 11 H 7 FN 2 O 2 and a molecular weight of 218.18, this compound serves as a versatile building block for the development of more complex molecular structures . Nitropyridines are privileged scaffolds in medicinal and agrochemical research due to their biological significance . The nitro group on the pyridine ring is a key functional handle for further transformation, particularly through nucleophilic aromatic substitution. Research indicates that the 3-nitro group in pyridine systems can be selectively substituted by sulfur-based nucleophiles, such as thiols, to create novel sulfur-containing pyridine derivatives . Furthermore, compounds featuring a 3-nitropyridine core conjugated with an arylvinyl group have been investigated for their photophysical properties and have demonstrated potential as organic optical materials, with some derivatives exhibiting large Stokes shifts . Researchers also utilize related nitropyridine compounds as precursors for the synthesis of disulfide-bridged complexes and other heterocyclic systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

170682-38-9

Molecular Formula

C11H7FN2O2

Molecular Weight

218.187

IUPAC Name

4-(4-fluorophenyl)-3-nitropyridine

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H

InChI Key

JIYKGFBSWLSPFQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])F

Synonyms

3-NITRO-4-(4/'-FLUOROPHENYL) PYRIDINE

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyridine derivatives, including 4-(4-Fluorophenyl)-3-nitropyridine, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine compounds that demonstrated effective inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that can enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Recent studies have shown that certain nitropyridine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cell lines, revealing promising results in inhibiting cell proliferation . The presence of electron-withdrawing groups like nitro enhances the compound's biological activity, suggesting a strong structure-activity relationship.

Materials Science Applications

Photophysical Properties
The photophysical behavior of this compound is notable for its potential use in optoelectronic devices. The compound's ability to absorb light in the visible region makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that modifying the substituents on the pyridine ring can lead to significant changes in absorption spectra, allowing for fine-tuning of optical properties .

Chemical Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity can be harnessed in nucleophilic substitution reactions or coupling reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound's versatility in chemical transformations supports its role as a building block in drug discovery and development .

Data Tables

Application Area Specific Use Findings/Results
Antimicrobial ActivityInhibition of bacterial strainsEffective against Gram-positive and Gram-negative bacteria; structure-dependent activity
Anticancer PotentialCytotoxicity against cancer cell linesSignificant inhibition of proliferation observed; enhanced activity with nitro groups
Photophysical PropertiesUse in OLEDs and solar cellsAbsorption in visible region; tunable optical properties through structural modifications
Chemical IntermediatesSynthesis of complex moleculesValuable for nucleophilic substitutions and coupling reactions; key role in drug synthesis

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that modifications to the nitro group significantly impacted the antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Activity Assessment
    In vitro testing on breast cancer cell lines demonstrated that derivatives of this compound showed IC50 values lower than standard chemotherapeutics, indicating potential as a lead compound for further development.
  • Optoelectronic Device Fabrication
    Research into the photophysical properties led to the incorporation of this compound into organic solar cells, where it contributed to improved efficiency due to its favorable light absorption characteristics.

Comparison with Similar Compounds

2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6)

  • Structure: Features a 4-fluorophenoxy group at the 2-position and a nitro group at the 3-position of the pyridine ring.
  • Molecular Formula : C₁₁H₇FN₂O₃ (MW: 234.18).
  • Key Differences: The phenoxy group introduces oxygen-based electron-withdrawing effects, altering reactivity compared to the direct phenyl linkage in 4-(4-fluorophenyl)-3-nitropyridine. This substitution may reduce steric hindrance but increase susceptibility to nucleophilic aromatic substitution at the para-fluorine position .

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : Contains fluorine at the 2-position of the pyridine ring and a 4-fluorophenyl group at the 5-position.

Functional Group Variations

4-Hydroxy-3-nitropyridine

  • Structure : A hydroxyl group replaces the 4-fluorophenyl substituent.
  • Key Differences: The hydroxyl group increases solubility in polar solvents and acidity (pKa ~4–5), enabling deprotonation under mild conditions. This contrasts with the hydrophobic fluorophenyl group, which favors organic-phase reactions.

3-Chloro-N-phenyl-phthalimide

  • Structure : A chlorinated isoindoline-1,3-dione core with an N-phenyl group.
  • The chlorine atom and phthalimide system offer distinct reactivity, such as nucleophilic displacement of chlorine, which is less feasible in nitro-substituted pyridines due to the stronger electron-withdrawing nitro group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C₁₁H₈FN₂O₂ 234.19 (est.) 3-NO₂, 4-(4-F-C₆H₄) Intermediate for pharmaceuticals
2-(4-Fluorophenoxy)-3-nitropyridine C₁₁H₇FN₂O₃ 234.18 3-NO₂, 2-(4-F-OC₆H₄) Electrophilic aromatic substitution
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 203.18 2-F, 5-(4-F-C₆H₄) Crystal engineering, ligand design
4-Hydroxy-3-nitropyridine C₅H₄N₂O₃ 140.10 3-NO₂, 4-OH Solubility in polar solvents

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–8.5 ppm), with coupling constants confirming substitution patterns .
    • ¹⁹F NMR: Single peak near δ -115 ppm confirms fluorophenyl integrity .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 235.07) validates molecular weight .
  • HPLC-PDA : Purity >97% confirmed using C18 columns (acetonitrile/water gradient) .

What role does this compound play in the synthesis of pharmaceutical intermediates?

Advanced Research Question
The compound serves as a precursor for:

  • Flupirtine maleate : Reduction of the nitro group to an amine (using H₂/Pd-C) yields 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine, a key intermediate. Challenges include controlling regioselectivity and avoiding over-reduction .
  • Kinase inhibitors : Functionalization at the pyridine nitrogen (e.g., sulfonamide formation) enhances binding to p38 MAPK .

How can the nitro group in this compound be selectively reduced, and what challenges arise during this process?

Advanced Research Question
Selective reduction requires careful catalyst choice:

  • Catalytic hydrogenation : Pd/C or Raney Ni in ethanol at 50 psi H₂ reduces nitro to amine without affecting the fluorophenyl group .
  • Chemoselective agents : Fe/HCl or SnCl₂ in HCl/EtOH preferentially target nitro groups but may require post-reaction neutralization .
    Challenges :
  • Over-reduction to hydroxylamine or azide byproducts.
  • Competing dehalogenation of the fluorophenyl group under harsh conditions .

What in vitro assays are used to evaluate the kinase inhibitory activity of this compound derivatives?

Advanced Research Question

  • p38 MAPK inhibition : ATPase assays with recombinant enzyme (IC₅₀ determination via luminescence-based ADP detection) .
  • Cellular assays : TNF-α suppression in LPS-stimulated macrophages (EC₅₀ measured via ELISA) .
  • Selectivity profiling : Kinase panel screens (e.g., JAK3, Akt) to assess off-target effects .

How does the electronic effect of the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

Advanced Research Question
The fluorine atom’s electronegativity:

  • Deactivates the ring : Reduces susceptibility to electrophilic attack at the para position .
  • Directs substitution : Favors meta substitution in nitration or sulfonation reactions due to inductive effects .
    Experimental validation : Comparative kinetic studies with non-fluorinated analogs show slower reaction rates (krel = 0.4–0.6) .

What strategies improve the aqueous solubility of this compound derivatives for in vivo studies?

Advanced Research Question

  • Salt formation : Hydrochloride salts of amine derivatives enhance solubility (e.g., 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine HCl) .
  • PEGylation : Attaching polyethylene glycol chains to hydroxyl or amine groups increases hydrophilicity .
  • Co-solvent systems : Use DMSO/water (10:90 v/v) for in vitro assays to prevent precipitation .

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